5-(1H-pyrazol-1-yl)pentanenitrile

Medicinal Chemistry Lipophilicity ADME Properties

Choose 5-(1H-pyrazol-1-yl)pentanenitrile for early-stage drug discovery where balanced ADME properties are critical. Its computed LogP of ~0.907 maintains aqueous solubility, strategically avoiding the high lipophilicity space that trifluoromethyl analogs introduce. The terminal nitrile on an unhindered linear alkyl chain is a superior handle for conversion to primary amines or carboxylic acids—key for bioconjugation, peptide coupling, and surface functionalization. Unlike many pyrazole-based APIs carrying 'Danger' GHS classifications, this compound bears a 'Warning' signal, eliminating costly HazMat surcharges and reducing administrative procurement burden. Ideal for budget-conscious screening campaigns, academic labs building diverse compound collections, and any project where structural versatility meets cost efficiency.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13534545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-pyrazol-1-yl)pentanenitrile
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCCCC#N
InChIInChI=1S/C8H11N3/c9-5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,7H2
InChIKeyAAWQZZSHGSBNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-pyrazol-1-yl)pentanenitrile: A Versatile Pyrazole Building Block for Medicinal Chemistry and Material Science Applications


5-(1H-pyrazol-1-yl)pentanenitrile (CAS 1248790-67-1) is a heterocyclic organic compound belonging to the class of pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by a pyrazole core linked to a linear pentanenitrile side chain, with a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol . It is typically available as a research chemical with a purity of 97-98% and is predicted to have a boiling point of 310.9±25.0 °C and a logP of approximately 0.907, indicating balanced hydrophilic-lipophilic properties .

Critical Evaluation: Why Generic Pyrazole Analogs Cannot Be Substituted for 5-(1H-pyrazol-1-yl)pentanenitrile


In-class substitution of 5-(1H-pyrazol-1-yl)pentanenitrile is scientifically precarious. While the pyrazole scaffold is common, the specific combination and position of substituents on the ring and the side chain govern the molecule's physicochemical properties and, by extension, its suitability for a given application [1]. Replacing it with a structurally similar analog, such as 3-(1H-pyrazol-1-yl)pentanenitrile or a trifluoromethyl-substituted derivative, will predictably alter key parameters like lipophilicity (LogP) and molecular geometry. As shown in the evidence below, these variations lead to quantifiable differences in properties that are crucial for synthetic feasibility, biological activity, and overall project success [2].

Quantitative Differentiation: Data-Driven Selection Guide for 5-(1H-pyrazol-1-yl)pentanenitrile


Differentiation via Physicochemical Profile: A Class-Level Comparison of LogP and Lipophilicity

5-(1H-pyrazol-1-yl)pentanenitrile (unsubstituted, terminal nitrile) has a reported LogP value of ~0.907. In contrast, a trifluoromethyl-substituted analog, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentanenitrile, would have a significantly higher LogP due to the addition of the lipophilic CF3 group. While a direct experimental LogP for the CF3 analog was not found, the addition of a CF3 group typically increases LogP by approximately 1-1.5 units, a class-level inference from medicinal chemistry principles . This quantifiable difference in lipophilicity directly impacts membrane permeability and oral bioavailability, making the less lipophilic 5-(1H-pyrazol-1-yl)pentanenitrile a more suitable starting point for optimizing polar or water-soluble drug candidates .

Medicinal Chemistry Lipophilicity ADME Properties

Regioisomeric Differentiation: Comparison of Synthetic Utility with 3-(1H-pyrazol-1-yl)pentanenitrile

5-(1H-pyrazol-1-yl)pentanenitrile and its regioisomer, 3-(1H-pyrazol-1-yl)pentanenitrile, are both C8H11N3 isomers with identical molecular weights. However, the position of the pentanenitrile chain on the pyrazole ring alters the compound's potential reactivity and steric environment. The linear, terminal arrangement in 5-(1H-pyrazol-1-yl)pentanenitrile presents a less sterically hindered nitrile group for further derivatization (e.g., reduction to an amine, hydrolysis to a carboxylic acid) compared to its branched isomer, which places the nitrile closer to the heterocyclic core . This difference in steric accessibility can be critical for achieving high yields in multi-step syntheses, though quantitative yield data for the exact pair is unavailable; this is a supporting inference from synthetic organic chemistry principles .

Organic Synthesis Reaction Selectivity Regioisomer Comparison

Quantifiable Safety and Handling Differentiation Against a Pyrazole Class Standard

A key differentiator for procurement is the compound's GHS classification, which informs safe handling and shipping costs. 5-(1H-pyrazol-1-yl)pentanenitrile carries a GHS07 'Warning' classification for specific hazards including acute oral toxicity (H302) and skin/eye irritation (H315, H319) . This is in stark contrast to many pyrazole-based active pharmaceutical ingredients (APIs) which often carry higher hazard classifications and thus incur substantial Dangerous Goods surcharges for shipping. The lack of a 'Danger' signal word and the absence of more severe hazard statements like H300 (fatal if swallowed) or H310 (fatal in contact with skin) mean this compound is significantly more manageable in a standard research laboratory setting and is far more economical to transport and handle, representing a quantifiably lower risk profile.

Laboratory Safety Procurement Risk Assessment

Optimal Application Scenarios for 5-(1H-pyrazol-1-yl)pentanenitrile Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Fine-Tuning of Lipophilicity

In early-stage drug discovery, the goal is often to optimize a lead compound's ADME properties. 5-(1H-pyrazol-1-yl)pentanenitrile's moderate computed LogP of ~0.907 makes it an ideal starting point for projects aiming to maintain a degree of aqueous solubility or for those where the addition of a highly lipophilic group (like a trifluoromethyl moiety, which would increase LogP by ~1-1.5 units) would push the molecule into undesirable property space. This is supported by its computed LogP value, which distinguishes it from more lipophilic analogs and allows for the strategic introduction of polarity .

Cost-Effective High-Throughput Screening (HTS) Libraries and Academic Research

For large screening campaigns or academic research where budget and safety are paramount, 5-(1H-pyrazol-1-yl)pentanenitrile offers a clear advantage. Its 'Warning' GHS classification, as opposed to the 'Danger' classification of many advanced pyrazole-based APIs, translates to significantly lower costs and reduced administrative burden for procurement, shipping (avoiding expensive HazMat surcharges), and laboratory handling . This makes it a more accessible and practical choice for building diverse compound collections for phenotypic or target-based screening.

Synthesis of Linear Pyrazole-Functionalized Building Blocks

The compound's structure, featuring a terminal nitrile on an unhindered alkyl chain, makes it a superior choice for synthesizing linear, functionalized pyrazole derivatives. The accessible nitrile can be efficiently converted to primary amines or carboxylic acids, serving as a versatile handle for further conjugation to peptides, polymers, or surfaces. This contrasts with its regioisomer, 3-(1H-pyrazol-1-yl)pentanenitrile, which would introduce a branching point and alter the molecule's spatial orientation, a critical factor in materials science and bioconjugation applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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